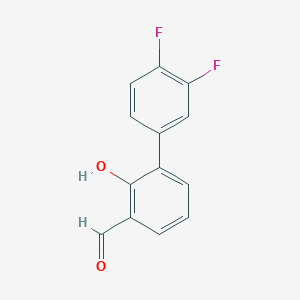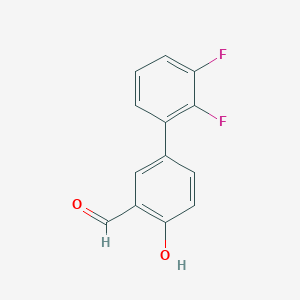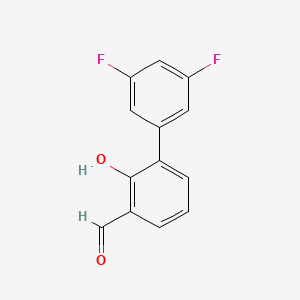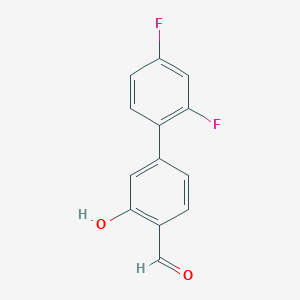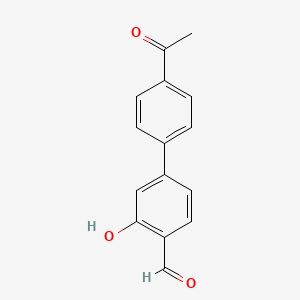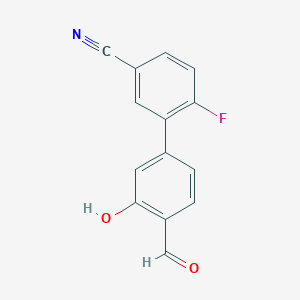
6-(2,5-Difluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Difluorophenyl)-2-formylphenol, 95%, also known as 2,5-difluoro-6-formylphenol, is a synthetic compound composed of a phenol ring with a fluorine-containing substituent. It has a variety of applications in scientific research and is used in a range of laboratory experiments.
Applications De Recherche Scientifique
6-(2,5-Difluorophenyl)-2-formylphenol, 95%, is used in a variety of scientific research applications. It has been used in the study of the effects of fluoro-substituted phenols on the activity of enzymes, as well as in the study of the effects of fluoro-substituted phenols on cell membrane permeability. Additionally, it has been used in the synthesis of fluoro-substituted phenol derivatives, which have potential applications in the fields of drug design and delivery.
Mécanisme D'action
6-(2,5-Difluorophenyl)-2-formylphenol, 95%, is believed to act as a competitive inhibitor of enzymes and cell membrane transporters. It is thought to bind to the active sites of enzymes, blocking their activity and preventing them from performing their normal functions. Additionally, it is believed to act as a competitive inhibitor of cell membrane transporters, preventing the transport of molecules across the cell membrane.
Biochemical and Physiological Effects
6-(2,5-Difluorophenyl)-2-formylphenol, 95%, has been shown to inhibit the activity of enzymes and cell membrane transporters. It has also been shown to reduce the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the synthesis of proteins. Additionally, it has been shown to reduce the permeability of cell membranes, resulting in decreased drug absorption and increased drug resistance.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2,5-Difluorophenyl)-2-formylphenol, 95%, in laboratory experiments include its low cost, ease of synthesis, and its ability to inhibit the activity of enzymes and cell membrane transporters. However, there are some limitations to its use in laboratory experiments, including its potential to cause toxic effects in some organisms and its potential to interfere with the activity of other enzymes.
Orientations Futures
The potential future directions for the use of 6-(2,5-Difluorophenyl)-2-formylphenol, 95%, in scientific research include further studies of its effects on enzymes and cell membrane transporters, as well as its potential applications in drug design and delivery. Additionally, further studies of its potential toxic effects and its potential interactions with other enzymes could be beneficial. Additionally, further studies of its potential applications in the fields of gene therapy and biotechnology could be beneficial.
Méthodes De Synthèse
The synthesis of 6-(6-(2,5-Difluorophenyl)-2-formylphenol, 95%phenyl)-2-formylphenol, 95%, is achieved through a two-step process. First, 6-(2,5-Difluorophenyl)-2-formylphenol, 95%benzaldehyde is reacted with an alcohol in the presence of an acid catalyst to form the corresponding aldehyde. This is then reacted with an aqueous solution of sodium hydroxide to produce the desired 6-(6-(2,5-Difluorophenyl)-2-formylphenol, 95%phenyl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
3-(2,5-difluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-4-5-12(15)11(6-9)10-3-1-2-8(7-16)13(10)17/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGOEFXEHRDULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)F)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685135 |
Source


|
| Record name | 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Difluorophenyl)-2-formylphenol | |
CAS RN |
1261890-24-7 |
Source


|
| Record name | 2',5'-Difluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

